molecular formula C9H10BrNO2 B14043959 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one

1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one

Cat. No.: B14043959
M. Wt: 244.08 g/mol
InChI Key: XECZKRCBBCGJOK-UHFFFAOYSA-N
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Description

1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-hydroxyphenyl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially its biological activity. The combination of amino, hydroxyl, and bromine groups provides a versatile scaffold for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(5-amino-2-hydroxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H10BrNO2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4,11H2

InChI Key

XECZKRCBBCGJOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)CCBr)O

Origin of Product

United States

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